Magnesium perchlorate
Description
Contextualization of Perchlorate (B79767) Chemistry in Modern Research Domains
Perchlorates, the salts of perchloric acid, are a class of compounds recognized for their strong oxidizing potential. sciencedaily.com This characteristic has led to their use in a range of applications, from pyrotechnics to rocket propellants. gfschemicals.comnih.gov In the realm of chemical research, perchlorates are investigated for their unique chemical and physical properties. tandfonline.com The perchlorate anion (ClO₄⁻) is kinetically stable, which contributes to its persistence, yet it can be a potent oxidant under specific conditions. researchgate.net Recent research has even employed advanced techniques like deep learning to analyze the crystal structure and molecular interactions of perchlorate compounds to better understand their physical properties. sciencedaily.com The discovery of perchlorates, including magnesium perchlorate, on Mars has also spurred interest in their behavior under extreme environmental conditions. wikipedia.orgtaylorandfrancis.com
Scope and Significance of this compound in Scholarly Investigations
This compound (Mg(ClO₄)₂) is a white, crystalline, and highly hygroscopic solid. nih.govontosight.ai Its high affinity for water makes it a superior drying agent, a primary application in laboratory settings for desiccating gases and solvents to ensure the accuracy of analyses. wikipedia.orggfschemicals.com Beyond its role as a desiccant, this compound exhibits significant utility as a catalyst in various organic reactions. sigmaaldrich.com Its Lewis acidic nature is harnessed to promote a range of chemical transformations with high efficiency and selectivity. organic-chemistry.orgresearchgate.net Researchers have explored its catalytic activity in the synthesis of complex organic molecules, highlighting its importance in advancing synthetic methodologies. ingentaconnect.comresearchgate.net
Physical and Chemical Properties
This compound is an inorganic salt with the chemical formula Mg(ClO₄)₂. wikipedia.org It is a white, crystalline solid that is highly soluble in water and ethanol (B145695). nih.govchemicalbook.com The anhydrous form is particularly noted for its strong hygroscopic nature, readily absorbing moisture from the atmosphere. ontosight.ai It is produced through the reaction of magnesium hydroxide (B78521) and perchloric acid. wikipedia.org
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | Mg(ClO₄)₂ |
| Molar Mass | 223.206 g/mol |
| Appearance | White crystalline solid |
| Density | 2.21 g/cm³ (anhydrous) |
| Melting Point | 251 °C (484 °F; 524 K) (decomposes) wikipedia.org |
| Solubility in water | 99.3 g/100 mL nih.gov |
| Solubility in ethanol | 23.96 g/100 mL nih.gov |
Applications in Research
Drying Agent
One of the most well-established applications of anhydrous this compound in research is as a highly efficient drying agent, sold under the trade name Anhydrone. wikipedia.orgchemkits.eu Its ability to absorb large amounts of water makes it more effective than many other desiccants. gfschemicals.com It is particularly useful in gas analysis and for drying air samples where the presence of moisture would interfere with measurements. wikipedia.orggfschemicals.com Studies have shown that it can be regenerated by heating under a vacuum, although this practice is now less common due to safety considerations associated with heating perchlorates. gfschemicals.comchemkits.eu
Catalyst in Organic Synthesis
This compound has emerged as a versatile and efficient Lewis acid catalyst in a variety of organic reactions. organic-chemistry.orgresearchgate.net Its catalytic activity is attributed to the ability of the magnesium ion to coordinate with reactants, thereby activating them towards nucleophilic attack.
Diels-Alder Reactions: It has been shown to catalyze Diels-Alder reactions, such as those between anthracenes and p-benzoquinone derivatives. acs.org
Synthesis of Heterocyclic Compounds: this compound is an effective catalyst for the synthesis of 1,4-dihydropyridines (1,4-DHPs), which are important pharmaceutical scaffolds. organic-chemistry.orgthieme-connect.com It promotes the Michael addition of β-enaminoesters or β-enaminoketones to α,β-unsaturated aldehydes, leading to the desired products in high yields. organic-chemistry.org
Knoevenagel Condensation: The compound catalyzes the Knoevenagel condensation between β-diketones and aldehydes. researchgate.net
Ferrier Glycosylation: In the field of carbohydrate chemistry, this compound has been successfully employed as a catalyst for the Ferrier glycosylation reaction, allowing for the synthesis of 2,3-unsaturated glycosides under mild conditions. ingentaconnect.com
Other Catalytic Applications: It has also been used to catalyze the preparation of α-aminophosphonates and the protection of alcohols as t-butyl ethers. sigmaaldrich.com
Research Findings
Recent research has continued to explore the utility of this compound. For instance, its application as a water trap in accelerator mass spectrometry (AMS) for graphite (B72142) sample preparation has been investigated as an alternative to other methods. escholarship.org Furthermore, studies on its use in magnesium ion batteries are ongoing, highlighting its potential in advanced materials and energy storage applications. rxchemicals.comsigmaaldrich.com The compound's influence on the structural and electrical properties of polymer films, such as polyaniline-PVC blends, has also been a subject of research, indicating its potential in the development of conducting materials. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
magnesium;diperchlorate | |
|---|---|---|
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InChI |
InChI=1S/2ClHO4.Mg/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |
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InChI Key |
MPCRDALPQLDDFX-UHFFFAOYSA-L | |
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Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mg+2] | |
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Molecular Formula |
Mg(ClO4)2, Cl2MgO8 | |
| Record name | MAGNESIUM PERCHLORATE | |
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| Record name | magnesium perchlorate | |
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DSSTOX Substance ID |
DTXSID70890617 | |
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Molecular Weight |
223.20 g/mol | |
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Physical Description |
Magnesium perchlorate appears as a white crystalline solid. Strongly absorbs water from air and dissolves in it. Accordingly, used as a regenerable drying agent. May explode under prolonged exposure to heat or fire., White deliquescent solid; [CAMEO] Odorless; [HSDB] White odorless granules; [Alfa Aesar MSDS] | |
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Boiling Point |
Decomposes above 482.0 °F (USCG, 1999) | |
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Solubility |
99.3 G/100 CC OF H20 & 23.96 G/100 CC OF ALCOHOL, EACH AT 25 °C | |
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Density |
2.21 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.2, Density = 1.98; decomposes at 185-190 °C /Hexahydrate/ | |
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Impurities |
Grade or purity: Pure anhydrous; 65-68% solution of hexahydrate in water. | |
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Color/Form |
White, granular, or flaky powder | |
CAS No. |
10034-81-8 | |
| Record name | MAGNESIUM PERCHLORATE | |
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| Record name | Magnesium perchlorate | |
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| Record name | Perchloric acid, magnesium salt (2:1) | |
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Melting Point |
Decomposes at 250 °C | |
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Crystallographic and Structural Elucidation of Magnesium Perchlorate Systems
Determination of Crystal Structures of Magnesium Perchlorate (B79767) Hydrates
Hexahydrate Phase (Mg(ClO₄)₂·6H₂O) Structural Characterization
The hexahydrate of magnesium perchlorate, Mg(ClO₄)₂·6H₂O, represents the most hydrated stable crystalline form. Its structure has been characterized as orthorhombic. usra.edu In this phase, each magnesium (Mg²⁺) cation is octahedrally coordinated exclusively by six water molecules. usra.eduiucr.org These [Mg(H₂O)₆]²⁺ octahedra form the primary structural units. The perchlorate (ClO₄⁻) tetrahedra are not directly bonded to the magnesium cation but are located in the crystal lattice, forming two-dimensional rings around the octahedra perpendicular to the c-axis. usra.edu It is presumed that the perchlorate tetrahedra are hydrogen-bonded to the coordinated water molecules. iucr.org
Table 1: Crystallographic Data for this compound Hexahydrate (Mg(ClO₄)₂·6H₂O)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
Tetrahydrate Phase (Mg(ClO₄)₂·4H₂O) Structural Characterization
Upon partial dehydration, the hexahydrate transforms into the tetrahydrate phase, Mg(ClO₄)₂·4H₂O. This transition involves a reduction in symmetry. iucr.orgnih.gov The crystal structure of the tetrahydrate is monoclinic. iucr.orgnih.goviucr.org In this arrangement, the isolated magnesium cations are coordinated by four water molecules in an equatorial plane, with two perchlorate tetrahedra occupying the apical positions. iucr.orgnih.goviucr.org This coordination forms distinct, isolated polyhedra within the crystal lattice. iucr.orgnih.gov The structural determination for this phase was achieved through in-situ X-ray diffraction analysis performed at 348 K. iucr.org
Table 2: Crystallographic Data for this compound Tetrahydrate (Mg(ClO₄)₂·4H₂O)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2 |
| a | 11.4806 (4) Å |
| b | 8.0025 (3) Å |
| V | 504.56 (4) ų |
| Z | 2 |
Dihydrate Phase (Mg(ClO₄)₂·2H₂O) Structural Characterization
Further heating to approximately 423 K leads to the formation of the dihydrate phase, Mg(ClO₄)₂·2H₂O. iucr.orgnih.gov This phase exhibits a different structural motif compared to the more hydrated forms. The structure of the dihydrate is monoclinic and is characterized by the bridging of the previously isolated polyhedra. iucr.orgnih.gov This bridging results in the formation of double corner-sharing chains of octahedra and polyhedra, creating a more condensed framework. iucr.orgnih.gov
Table 3: Crystallographic Data for this compound Dihydrate (Mg(ClO₄)₂·2H₂O)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/m |
Anhydrate Phase (Mg(ClO₄)₂) Structural Characterization
The complete removal of water molecules results in anhydrous this compound, Mg(ClO₄)₂. The crystal structure of the anhydrate, which was previously unknown, has been determined from laboratory X-ray powder diffraction data and represents a new structure type. nih.gov It crystallizes in the monoclinic system. nih.gov The structure consists of a three-dimensional network formed by the corner-sharing of MgO₆ octahedra and ClO₄ tetrahedra. nih.gov Each MgO₆ octahedron shares its corners with six different ClO₄ tetrahedra. nih.gov In turn, each ClO₄ tetrahedron shares three of its corners with MgO₆ octahedra, leaving one oxygen atom unshared or "dangling". nih.gov This arrangement creates one-dimensional channels within the structure. nih.gov
Table 4: Crystallographic Data for Anhydrous this compound (Mg(ClO₄)₂)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
Methodological Advances in Structural Analysis
The elucidation of the complex crystal structures of the this compound system has been made possible through the application of advanced analytical techniques.
X-ray Powder Diffraction (XRD) Applications
X-ray powder diffraction (XRD) has been a pivotal technique in determining the crystal structures of this compound and its hydrates. nih.govnih.gov The structures of the tetrahydrate and dihydrate phases were successfully solved using XRD data. iucr.orgnih.gov This was often performed using in-situ analyses, where an environmental cell equipped with a heating stage and a humidity generator allowed for the study of dehydration reactions under precisely controlled temperatures and water vapor partial pressures. iucr.orgnih.gov
For structure solution from powder data, advanced computational methods have been employed. The ab initio charge-flipping method was used to determine the initial crystal structures, which were then refined using fundamental-parameter Rietveld methods. iucr.orgnih.gov This combined approach has proven effective for solving previously unknown crystal structures within the Mg(ClO₄)₂·nH₂O system. iucr.org Similarly, the crystal structure of the anhydrous phase was determined and refined from laboratory X-ray powder diffraction data. nih.gov
Ab Initio Charge-Flipping and Rietveld Refinement Techniques
The crystal structures of this compound hydrates, specifically the tetrahydrate (Mg(ClO₄)₂·4H₂O) and dihydrate (Mg(ClO₄)₂·2H₂O), have been successfully determined using a combination of ab initio charge-flipping methods and fundamental-parameter Rietveld refinement. nih.govresearchgate.net This powerful approach, applied to X-ray powder diffraction (XRD) data, has enabled the precise elucidation of atomic arrangements within these hydrated forms. nih.gov The charge-flipping algorithm, a method for ab initio structure solution, is particularly adept at reconstructing scattering densities, even those with both positive and negative values, making it suitable for complex structures. nih.gov
In-situ XRD for Dehydration Reaction Monitoring
The dynamic process of dehydration in the this compound system has been effectively monitored using in-situ X-ray diffraction (XRD). nih.govresearchgate.net By employing an environmental cell equipped with a heating stage and a humidity generator, researchers can track the structural transformations of this compound hydrates under controlled temperatures and water vapor partial pressures. nih.govresearchgate.net
This in-situ approach has been crucial in observing the sequential phase transitions as this compound hexahydrate is heated. usra.edu For example, thermogravimetric analysis (TGA) coupled with in-situ XRD has confirmed three distinct stages of dehydration, leading to the formation of the tetrahydrate, dihydrate, and ultimately the anhydrous phase. usra.edu The stability of these hydrated phases is strongly dependent on the partial pressure of water vapor, with the hexahydrate showing resistance to dehydration at low temperatures even under very low humidity conditions. usra.edu A previously unreported pentahydrate phase has also been observed at low temperatures and moderate relative humidity. usra.edu
Coordination Chemistry and Bonding within this compound Lattices
The arrangement of atoms and molecules within the crystal lattice of this compound and its hydrates is dictated by the principles of coordination chemistry, including the coordination environments of the magnesium ion, the geometry of the perchlorate anion, and the intricate network of intermolecular interactions.
Magnesium Ion Coordination Environments
In the various hydrated forms of this compound, the magnesium cation (Mg²⁺) consistently exhibits octahedral coordination. researchgate.netusra.edu However, the specific ligands coordinating to the magnesium ion change with the degree of hydration.
This compound Hexahydrate (Mg(ClO₄)₂·6H₂O): In this form, each Mg²⁺ cation is octahedrally coordinated by six water molecules. usra.edu
This compound Tetrahydrate (Mg(ClO₄)₂·4H₂O): Upon dehydration to the tetrahydrate, the coordination sphere of the magnesium ion changes. The Mg²⁺ cation is equatorially coordinated by four water molecules, with two perchlorate anions occupying the axial positions. nih.goviucr.org This results in isolated Mg²⁺ ions octahedrally coordinated by four water molecules and two perchlorate anions. iucr.org
This compound Dihydrate (Mg(ClO₄)₂·2H₂O): Further dehydration to the dihydrate leads to a more complex structure where the isolated units bridge to form double corner-sharing chains of octahedra and polyhedra. nih.goviucr.org The Mg²⁺ ions are octahedrally coordinated by two water molecules in the axial positions and four bridging perchlorate anions in the equatorial positions. iucr.org
Anhydrous this compound (Mg(ClO₄)₂): In the completely dehydrated form, the Mg²⁺ cation is coordinated by six perchlorate anions, creating a three-dimensional framework. usra.edunih.gov Specifically, each MgO₆ octahedron shares corners with six ClO₄ tetrahedra. nih.govresearchgate.net
Perchlorate Anion Geometry and Interactions
The perchlorate anion (ClO₄⁻) typically maintains a tetrahedral geometry in the crystal structures of this compound hydrates. iucr.orgusra.edu The Cl-O bond lengths are generally within the expected ranges. iucr.org In the hydrated forms, the perchlorate tetrahedra can be isolated or can act as ligands, coordinating to the magnesium ion. usra.edu In the anhydrous form, each ClO₄ tetrahedron shares corners with three MgO₆ octahedra, leaving one oxygen atom corner unshared. nih.govresearchgate.net This arrangement leads to the formation of one-dimensional channels within the crystal structure. nih.govresearchgate.net
Phase Transitions and Thermal Behavior of this compound Hydrates
The thermal dehydration of this compound hexahydrate proceeds through a series of distinct phase transitions, each corresponding to the loss of water molecules and a rearrangement of the crystal structure.
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have revealed three major endothermic events during the heating of this compound hexahydrate in a nitrogen atmosphere. usra.edu These events, occurring at approximately 130°C, 150°C, and 230°C, correspond to the sequential loss of two, four, and six water molecules, respectively, leading to the formation of the tetrahydrate, dihydrate, and anhydrous phases. usra.edu In-situ XRD data have confirmed these phase transitions. usra.edu
| Hydrate (B1144303) | Dehydration Temperature (°C) | Resulting Phase | Crystal System | Space Group |
| Mg(ClO₄)₂·6H₂O | ~130 | Mg(ClO₄)₂·4H₂O | Monoclinic | C2 |
| Mg(ClO₄)₂·4H₂O | ~150 | Mg(ClO₄)₂·2H₂O | Monoclinic | C2/m |
| Mg(ClO₄)₂·2H₂O | ~230 | Mg(ClO₄)₂ | Monoclinic | P2₁/c |
Dehydration Pathways and Associated Structural Transformations
The dehydration of this compound is not a simple loss of water but a series of distinct phase transitions, each resulting in a new crystalline structure. The process typically begins with the hexahydrate form (Mg(ClO₄)₂·6H₂O) and proceeds through lower hydrates to the anhydrous salt. These transformations have been elucidated primarily through in-situ X-ray powder diffraction (XRD) studies. nih.gov
The initial hexahydrate, Mg(ClO₄)₂·6H₂O, possesses an orthorhombic crystal structure with the space group Pmn2₁. usra.edu In this configuration, each magnesium ion (Mg²⁺) is octahedrally coordinated by six water molecules. The perchlorate ([ClO₄]⁻) tetrahedra are isolated and form two-dimensional rings surrounding these hydrated magnesium octahedra. usra.edu
As the hexahydrate is heated, it undergoes dehydration to form this compound tetrahydrate (Mg(ClO₄)₂·4H₂O). This transition, occurring around 348 K, involves a reduction in symmetry. nih.govresearchgate.net The resulting tetrahydrate phase has a monoclinic crystal structure belonging to the space group C2. nih.govresearchgate.net In this structure, the isolated Mg²⁺ cations are equatorially coordinated by four water molecules, with two perchlorate tetrahedra located at the apices. nih.govresearchgate.net
Further heating to approximately 423 K drives off two more water molecules, leading to the formation of the dihydrate (Mg(ClO₄)₂·2H₂O). nih.govresearchgate.net This phase transition is marked by another change in crystal structure, resulting in a monoclinic system with the space group C2/m. nih.govresearchgate.net A significant structural rearrangement occurs where the previously isolated polyhedra bridge together, forming double corner-sharing chains of octahedra. nih.govusra.eduresearchgate.net
The final step in the dehydration pathway is the transformation to the anhydrous form (Mg(ClO₄)₂). This involves the removal of the remaining two water molecules and results in an orthorhombic framework where each magnesium ion is coordinated by six perchlorate groups, creating a three-dimensional structure. usra.edu It is important to note that the X-ray powder diffraction patterns for the anhydrous, dihydrate, tetrahydrate, and hexahydrate forms are all distinct, confirming their unique crystal structures. gfschemicals.com
Table 1: Structural Transformations during this compound Dehydration
| Hydrate Form | Formula | Crystal System | Space Group | Dehydration Temperature (approx.) | Key Structural Features |
|---|---|---|---|---|---|
| Hexahydrate | Mg(ClO₄)₂·6H₂O | Orthorhombic | Pmn2₁ | - | Mg²⁺ octahedrally coordinated by 6 H₂O molecules. usra.edu |
| Tetrahydrate | Mg(ClO₄)₂·4H₂O | Monoclinic | C2 | 348 K | Mg²⁺ equatorially coordinated by 4 H₂O and 2 [ClO₄]⁻ tetrahedra. nih.govresearchgate.net |
| Dihydrate | Mg(ClO₄)₂·2H₂O | Monoclinic | C2/m | 423 K | Double corner-sharing chains of octahedra and polyhedra. nih.govusra.eduresearchgate.net |
| Anhydrous | Mg(ClO₄)₂ | Orthorhombic | - | >423 K | 3D framework with Mg²⁺ coordinated by 6 [ClO₄]⁻ groups. usra.edu |
Thermal Analysis Techniques (DSC-TGA) for Phase Transition Studies
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for studying the phase transitions of this compound. psu.edu TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample, allowing for the detection of endothermic and exothermic processes. psu.eduyoutube.com
When this compound hexahydrate is heated, TGA reveals a stepwise mass loss corresponding to the sequential removal of water molecules. These mass loss events are directly correlated with endothermic peaks observed in the DSC curve, as the evaporation of water is an energy-requiring process (vaporization). nasa.gov
Studies have shown that the dehydration of Mg(ClO₄)₂·6H₂O occurs in distinct stages. usra.edunasa.gov For instance, heating in a nitrogen atmosphere shows endotherms corresponding to the loss of water molecules to form the tetrahydrate, dihydrate, and finally the anhydrous phase. usra.edu One study identified three stages of dehydration with endothermic peaks at approximately 130°C, 150°C, and 230°C, corresponding to the loss of 2, 4, and 6 water molecules, respectively. usra.edu Another analysis reported water evolution at onset temperatures of 85°C, 155°C, and 195°C, each associated with a well-defined endothermic peak. nasa.gov The precise temperatures can vary depending on factors like heating rate and atmospheric conditions. nih.gov
The combination of DSC and TGA (often performed simultaneously using a SDT or TGA-DSC instrument) provides a comprehensive picture of the dehydration process. The TGA curve quantifies the amount of water lost at each step, confirming the stoichiometry of the hydrate phases, while the DSC curve indicates the temperature at which these transitions occur and the energy associated with them. youtube.com At higher temperatures, around 435°C, a strong exothermic reaction is observed, which corresponds to the decomposition of the anhydrous this compound into magnesium oxide (MgO), chlorine species, and oxygen. nasa.gov
Table 2: Thermal Analysis Data for this compound Dehydration
| Dehydration Step | Onset Temperature Range (°C) | TGA Observation | DSC Observation | Corresponding Transition |
|---|---|---|---|---|
| 1 | 85 - 130 | Initial mass loss | Endothermic Peak | Mg(ClO₄)₂·6H₂O → Mg(ClO₄)₂·4H₂O + 2H₂O |
| 2 | 150 - 155 | Second mass loss | Endothermic Peak | Mg(ClO₄)₂·4H₂O → Mg(ClO₄)₂·2H₂O + 2H₂O |
| 3 | 195 - 230 | Final mass loss (hydration water) | Endothermic Peak | Mg(ClO₄)₂·2H₂O → Mg(ClO₄)₂ + 2H₂O |
| 4 | ~435 | Mass loss due to decomposition | Strong Exothermic Peak | Mg(ClO₄)₂ → MgO + Cl₂ + O₂ (Decomposition) nasa.gov |
Advanced Synthetic Methodologies for Magnesium Perchlorate and Its Derivatives
Controlled Synthesis of Hydrated and Anhydrous Forms
The synthesis of magnesium perchlorate (B79767) can be controlled to produce either hydrated or anhydrous forms, depending on the desired application. The hydrated forms, particularly the hexahydrate (Mg(ClO₄)₂·6H₂O), often serve as the precursor to the anhydrous salt.
Several methods exist for producing aqueous solutions of magnesium perchlorate. One common laboratory and commercial technique involves the reaction of magnesium carbonate with perchloric acid. google.comgfschemicals.com In this process, concentrated perchloric acid is carefully added to an aqueous slurry containing an excess of magnesium carbonate, leading to the formation of this compound and carbon dioxide gas. google.com A method to produce a high-purity product involves the reaction of magnesium metal particles with water, activated by a small amount of perchloric acid, to form a highly dispersed aqueous slurry of hydrated magnesium oxide. google.com Subsequently, concentrated perchloric acid is added at a controlled rate to this slurry with vigorous agitation to yield an aqueous solution of this compound. google.com
Electrochemical synthesis offers another route. This compound can be prepared by the anodic oxidation of magnesium chlorate (B79027). gfschemicals.comresearchgate.net This process, employing a platinum anode and a rotating stainless steel cathode, can achieve a maximum current efficiency of 65–72%. researchgate.net
The production of anhydrous this compound from its hydrated forms is a critical step for applications requiring a potent desiccant or a water-free electrolyte component. The most common precursor, this compound hexahydrate, can be dehydrated through controlled heating under vacuum. gfschemicals.com Experimental studies on the thermal behavior of the hexahydrate show that it undergoes a series of dehydration steps to form lower hydrates (e.g., dihydrate) before becoming fully anhydrous. gfschemicals.comusra.edu The complete dehydration to the anhydrous form results in an orthorhombic crystal structure where each magnesium ion is coordinated by six perchlorate tetrahedra. usra.edu The stability and existence of various intermediate hydrates, such as the triaquated form, have been identified during vacuum dehydration processes. gfschemicals.com
Fabrication of this compound-Doped Polymeric Materials
This compound is a favored doping salt for creating ion-conducting polymer electrolytes, which are essential for the development of solid-state magnesium batteries. These materials are typically fabricated using techniques such as solution casting or by incorporating the salt into conducting polymers.
Solution casting is a widely used and versatile method for preparing this compound-doped polymer electrolyte films. The general procedure involves dissolving a host polymer and this compound salt in a suitable solvent to create a homogenous solution. This solution is then poured into a petri dish or onto a flat surface and the solvent is allowed to evaporate slowly, leaving behind a self-supporting, flexible polymer film. researchgate.netscispace.comjmu.edu
The choice of polymer and solvent is crucial to the properties of the final electrolyte. Researchers have successfully fabricated films using a variety of polymers, including blends of polyvinyl alcohol (PVA) and polyacrylonitrile (B21495) (PAN) dissolved in dimethylformamide (DMF). researchgate.netepa.gov In one study, a blend of 92.5% PVA and 7.5% PAN was doped with varying concentrations of this compound. The resulting film with 0.25 molar mass percentage of Mg(ClO₄)₂ exhibited the highest ionic conductivity of 2.96 x 10⁻⁴ S/cm at room temperature. researchgate.netepa.gov
Biodegradable polymers have also been explored. For instance, films made from kappa-carrageenan doped with this compound have been prepared using the solution casting method. jmu.edu A composition of 1 gram of kappa-carrageenan with 0.5 molar weight percentage of Mg(ClO₄)₂ yielded a high ionic conductivity of 6.28 × 10⁻³ S/cm at room temperature. jmu.edu
The data below summarizes research findings for various polymer systems doped with this compound using the solution casting technique.
Interactive Table: Properties of this compound Doped Polymer Electrolytes via Solution Casting
| Host Polymer(s) | Solvent | Max. Ionic Conductivity (S/cm) | Mg(ClO₄)₂ Concentration at Max. Conductivity | Reference |
|---|---|---|---|---|
| Polyvinyl alcohol (PVA) / Polyacrylonitrile (PAN) | DMF | 2.96 x 10⁻⁴ | 0.25 m.m.% | researchgate.net, epa.gov |
| Kappa-Carrageenan (K-C) | Distilled Water | 6.28 x 10⁻³ | 0.5 Mwt% | jmu.edu |
| PVC-g-PMMA / PMMA | THF | 4.42 x 10⁻⁴ | 40 wt.% | scispace.com |
Conducting polymers, such as polyaniline (PANI), can be doped with this compound to enhance their electrical properties. The synthesis of these materials often begins with the chemical oxidative polymerization of a monomer, like aniline (B41778). researchgate.netresearchgate.netpw.edu.pl In a typical process, aniline is polymerized in an acidic medium using a chemical oxidant such as ammonium (B1175870) persulfate or potassium dichromate. researchgate.netresearchgate.net This results in the emeraldine (B8112657) salt form of polyaniline, which is electrically conducting.
Following polymerization, the conducting polymer can be doped with this compound. This is typically achieved by dissolving the synthesized PANI and the Mg(ClO₄)₂ salt in a solvent like aqueous tetrahydrofuran (B95107) (THF). researchgate.net To create mechanically stable and processable materials, the doped PANI is often blended with a bulk polymer like polyvinyl chloride (PVC). researchgate.netresearchgate.net These blends can then be formed into self-supported films. Spectroscopic studies, such as Fourier-transform infrared spectroscopy (FTIR), confirm the interaction between the this compound dopant ions and the π-conjugated system of the polyaniline chain. researchgate.net The introduction of the dopant induces structural and morphological changes in the polymer matrix, which can be observed through techniques like Scanning Electron Microscopy (SEM). researchgate.net
Preparation of Quasi-Solid Electrolyte Systems
Quasi-solid electrolytes, particularly gel polymer electrolytes (GPEs), bridge the gap between liquid and solid electrolytes by offering high ionic conductivity while maintaining a solid-like structure. These systems are typically prepared by incorporating a liquid plasticizer into a polymer-salt matrix.
The fabrication of a this compound-based GPE can be achieved using the solution casting method. scispace.com In one example, a graft copolymer (PVC-g-PMMA) was mixed with polymethyl methacrylate (B99206) (PMMA), plasticizers such as propylene (B89431) carbonate (PC) and dioctyl phthalate (B1215562) (DOP), and various amounts of this compound in tetrahydrofuran (THF). scispace.com After stirring to form a homogenous solution, it was cast and the solvent evaporated. scispace.com The resulting gel polymer blend electrolytes (GPBEs) are flexible and exhibit good thermal stability up to 100°C. scispace.com The ionic conductivity of these gel electrolytes increases with the concentration of this compound, reaching up to 4.42 x 10⁻⁴ S/cm for a salt content of 40 wt.%. scispace.com The plasticizers help to create an amorphous structure within the polymer matrix, facilitating ion mobility and enhancing conductivity.
Spectroscopic and Computational Investigations of Magnesium Perchlorate
Vibrational Spectroscopy for Structural and Interaction Analysis
Vibrational spectroscopy serves as a powerful tool for examining the molecular structure and interactions of magnesium perchlorate (B79767) in various environments. Techniques such as FT-Raman and Fourier Transform Infrared (FTIR) spectroscopy provide detailed insights into ionic association, solvation, and material characteristics by probing the vibrational modes of the constituent ions and surrounding solvent molecules.
FT-Raman spectroscopy has been effectively employed to analyze the behavior of magnesium perchlorate in solutions, particularly concerning ion-ion and ion-solvent interactions. Studies of this compound in acrylonitrile (B1666552) have utilized this technique to explore these phenomena in detail. rsc.org
Analysis of the ν(C≡N) stretching region of acrylonitrile reveals new bands when this compound is introduced, corresponding to solvent molecules that are bound to the Mg²⁺ cation. rsc.org Deconvolution of these bands allows for the determination of the solvation number, which has been calculated to be six for the magnesium cation at infinite dilution. rsc.org
Furthermore, the symmetric stretching band (ν₁) of the perchlorate anion (ClO₄⁻) offers significant information about ionic association. In this compound solutions, the analysis of this band indicates the presence of only a single type of associated species. rsc.org This suggests a more straightforward association behavior compared to other divalent cations like calcium, which can show multiple associated forms in the same solvent. rsc.org The structure and stoichiometry of these coordination species are critical to understanding the solution chemistry of this compound.
FTIR spectroscopy is a fundamental technique for the characterization of this compound, especially in its hydrated forms. The spectra are often dominated by features related to water molecules and the perchlorate anion. nih.gov
The perchlorate ion (ClO₄⁻), having a tetrahedral geometry, exhibits specific infrared-active vibrational modes. researchgate.net The asymmetric stretching vibration (ν₃) and the asymmetric bending vibration (ν₄) are the primary IR-active modes. researchgate.net For this compound, the symmetric stretch (ν₁) has been observed as a doublet, which can be an indication of symmetry lowering in the crystal lattice. nih.gov
Hydrated forms of this compound show distinct IR bands corresponding to water molecules. nih.gov The presence and position of these bands can vary with the level of hydration and the polarizing power of the cation. nih.gov For instance, a band observed around 3254 cm⁻¹ in Mg²⁺ perchlorate is attributed to water vibrations and is influenced by the cation's polarization effect. nih.gov
The table below summarizes key vibrational bands observed for this compound in FTIR spectroscopy.
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Reference |
| H₂O Stretching | ~3254 | H₂O molecule vibration influenced by Mg²⁺ | nih.gov |
| Perchlorate Asymmetric Stretch (ν₃) | 1050-1150 | Triply degenerate stretching vibration | researchgate.net |
| Perchlorate Symmetric Stretch (ν₁) | 945 and 962 | Doublet, symmetric stretching vibration | nih.gov |
| Perchlorate Asymmetric Bend (ν₄) | 622 | Asymmetric bending vibration | nih.gov |
Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed view of the local environment of atoms, making it an invaluable method for studying the physicochemical interactions and the influence of this compound on solvent structures.
Proton and ³⁵Cl NMR studies have been conducted to understand the solvation and ionic interactions of this compound in various solvent systems. In mixed acetone-water solutions, low-temperature proton NMR can distinguish between water molecules in the bulk ("free" water) and those in the solvation sphere of the Mg²⁺ ion ("bound" water). rsc.org
Research has successfully observed separate proton NMR signals for six distinct hydrated forms of the magnesium ion, from the monohydrate to the hexahydrate. rsc.org The study of signal intensities and their temperature dependence allows for estimations of thermodynamic parameters for the stepwise hydration of the magnesium ion. rsc.org Furthermore, spectral evidence from these studies points to the formation of an ion pair between Mg²⁺ and a single perchlorate anion, particularly in conditions where water is scarce. rsc.org In contrast to other metal perchlorates where the cation may form inner-sphere complexes with the perchlorate anion, X-ray and NMR studies of aqueous this compound solutions confirm no such complex formation for Mg(II). researchgate.net
This compound has a profound effect on the structure and dynamics of water. Neutron total scattering experiments, combined with isotopic substitution and computational modeling, have shown that the salt significantly disrupts the hydrogen-bonding network of water. nih.gov In a concentrated this compound solution, the effect on water structure is so drastic that it eliminates the second peak in the oxygen-oxygen radial distribution function, a hallmark of the tetrahedral arrangement in pure water. nih.gov This disruption is described as creating a "highly compressed" water structure, analogous to the pressure required to form high-pressure ice phases like Ice VII. nih.gov
The Mg²⁺ ion is strongly hydrated, coordinating with approximately six water molecules in an octahedral arrangement at a distance of about 2.2 Å. nih.gov The hydrogen atoms of these coordinated water molecules point away from the cation. nih.gov Low-temperature NMR studies in acetone-water mixtures corroborate the stability of the hexahydrated magnesium ion, finding no evidence for a change in its solvation number of 6.0 ± 0.4 even with increasing acetone (B3395972) concentration. rsc.org
Computational Chemistry Approaches
Computational chemistry provides molecular-level insights that complement experimental spectroscopic data. For this compound systems, these methods are used to model solvation structures, interaction energies, and dynamics.
One powerful approach combines experimental data from neutron scattering with a computational modeling technique known as Empirical Potential Structural Refinement (EPSR). nih.gov This method has been used to refine the atomic-scale structure of concentrated this compound solutions, revealing a high degree of charge ordering where water molecules mediate the interaction between the highly solvated magnesium cations and the perchlorate anions. nih.gov The simulations showed that each Mg²⁺ ion is surrounded by about six water molecules, while also showing a pronounced correlation with approximately 5.8 perchlorate ions at a greater distance. nih.gov
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are also employed to study these systems. For example, geometry optimizations using methods like B3LYP have been applied to investigate the solvation of the perchlorate anion in various solvents, providing details on the interaction motifs between the anion and solvent molecules. dntb.gov.ua For magnesium-containing systems, molecular dynamics (MD) and DFT have been used to investigate the reversible solvation process of Mg²⁺ ions on the surface of magnesium oxide, demonstrating the formation of octahedral [Mg(H₂O)₆]²⁺ solvated species, which is analogous to the solvation structure in perchlorate solutions. acs.org These computational approaches are crucial for interpreting experimental results and providing a predictive framework for the behavior of ions in solution.
Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comaps.org It is a workhorse in computational materials science, allowing for the calculation of various properties, including vibrational frequencies. youtube.commdpi.com DFT calculations have been employed to study the properties of magnesium-containing compounds, providing insights into their structure and thermodynamics. rsc.orgresearchgate.net The theory maps the complex many-electron problem onto a simpler system of non-interacting electrons moving in an effective potential. youtube.com This approach enables the calculation of wavenumbers and intensities of normal oscillations in crystals. mdpi.comresearchgate.net For instance, in studies of carbonates, DFT has been used to establish linear dependencies between vibrational modes and the radius and mass of the metal cation. mdpi.com
In the context of this compound, DFT can be utilized to predict its vibrational spectra. The accuracy of these predictions can be enhanced by calibrating the frequency scale with experimental data, such as that obtained from inelastic nuclear scattering. uni-augsburg.de This combined approach allows for a more precise understanding of the lattice and intramolecular vibrational modes.
Table 1: Representative DFT-Calculated Vibrational Frequencies for Metal Carbonates
| Compound | Structure | Vibrational Mode (Symmetry) | Calculated Wavenumber (cm⁻¹) |
|---|---|---|---|
| MgCO₃ | Calcite | Lattice (Eg) | 323 |
| CaCO₃ | Calcite | Lattice (Eg) | 275 |
| ZnCO₃ | Calcite | Lattice (Eg) | 310 |
| CdCO₃ | Calcite | Lattice (Eg) | 258 |
This table is based on data from a study on carbonates and is for illustrative purposes to show the application of DFT in calculating vibrational frequencies. mdpi.com
Molecular Dynamics Simulations for Solute-Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. nih.govresearchgate.net These simulations are particularly valuable for understanding solute-solvent interactions, which are crucial for properties like solubility. nih.gov In the case of this compound solutions, MD simulations can reveal the nature of ion pairing and the structure of water molecules surrounding the magnesium and perchlorate ions. nih.gov
Studies have shown that in magnesium salt solutions, solvent-shared ion pairs (SIPs) can exist at interfaces, where a layer of water molecules separates the cation and anion. nih.gov These SIPs can play a significant role in determining the electric field at the air-aqueous interface. nih.gov MD simulations, often paired with techniques like sum frequency generation spectroscopy, provide detailed insights into the distribution and orientation of ions and water molecules at such interfaces. nih.govresearchgate.net
Empirical Potential Structure Refinement (EPSR) for Atomic Scale Structure
Empirical Potential Structure Refinement (EPSR) is a powerful computational technique for building three-dimensional models of disordered materials that are consistent with diffraction data. ill.frstfc.ac.ukoxfordneutronschool.org It combines experimental scattering data (from neutron or X-ray diffraction) with a reference potential energy function to generate a detailed atomic-scale model of the system. ill.frstfc.ac.uk
EPSR has been instrumental in studying the structure of this compound aqueous solutions, particularly in the context of understanding the behavior of water on Mars, where perchlorate salts have been discovered. jmu.eduleeds.ac.uk By combining neutron diffraction data with EPSR, researchers have found that the tetrahedral structure of water is significantly perturbed in concentrated this compound solutions. jmu.eduleeds.ac.uk The Mg²⁺ and ClO₄⁻ ions appear to be charge-ordered, confining the water molecules and preventing ice formation at low temperatures. jmu.eduleeds.ac.uk This method allows for the exploration of possible atomic distribution functions that are consistent with the measured diffraction patterns. aps.org
Advanced Spectroscopic Techniques
Spectroscopy is a fundamental tool for probing the properties of materials by studying the interaction between matter and electromagnetic radiation. utwente.nl Various advanced spectroscopic techniques have been applied to investigate this compound.
Visible and Near-Infrared (VNIR/NIR) Spectroscopy in Mineral Identification
Visible and Near-Infrared (VNIR/NIR) spectroscopy is widely used for mineral identification, as many minerals exhibit characteristic spectral features in the 350 to 2500 nm wavelength range. squarespace.comyoutube.com For hydrated minerals like this compound, the VNIR spectra are dominated by absorption bands related to water molecules. nih.gov These bands occur at specific wavelengths and their positions can be sensitive to the cation present. nih.gov
The identification of minerals using VNIR spectroscopy relies on comparing the measured spectrum to a library of known mineral spectra. youtube.com The spectral features, such as the position and depth of absorption bands, can provide information about the mineral's composition, crystallinity, and water content. youtube.com For instance, absorptions around 0.7 µm and 2.7–3 µm are indicative of hydrated minerals. nasa.gov While the abundance of perchlorates on Mars might be too low for direct orbital detection, VNIR imagers on rovers could potentially identify them. nih.gov
Table 2: Key VNIR/NIR Absorption Bands for Perchlorates
| Wavelength Range (µm) | Assignment |
|---|---|
| 0.978–1.01 | H₂O bands |
| 1.17–1.19 | H₂O bands |
| 1.42–1.48 | H₂O bands |
| 1.93–1.99 | H₂O bands |
| 2.40–2.45 | H₂O bands |
This table is based on data from a study on the spectral properties of various perchlorate salts. nih.gov
Neutron Diffraction for Probing Water Structure
Neutron diffraction is a powerful technique for determining the structure of materials at the atomic level, particularly for locating light atoms like hydrogen. nih.govresearchgate.net This makes it exceptionally well-suited for studying the structure of water in hydrated crystals and aqueous solutions. jmu.edunih.govresearchgate.net
In the study of this compound solutions, neutron diffraction, combined with isotopic labeling (H/D substitution), has provided unprecedented detail about the arrangement of water molecules. jmu.eduleeds.ac.uk These experiments have revealed that the presence of this compound dramatically alters the normal structure of water, creating a highly compressed and ordered arrangement. jmu.eduleeds.ac.uk This structural change is equivalent to subjecting pure water to extremely high pressures. jmu.eduleeds.ac.uk Such detailed structural information is crucial for understanding the unique properties of these solutions, such as their low freezing points and high deliquescence. jmu.eduleeds.ac.uk
Catalytic Roles of Magnesium Perchlorate in Organic Transformations
Magnesium Perchlorate (B79767) as a Lewis Acid Catalyst
Magnesium perchlorate functions as a potent Lewis acid, a substance that can accept an electron pair. This property allows it to catalyze a range of reactions by coordinating to electron-rich atoms, typically oxygen or nitrogen, in organic molecules. This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. The effectiveness of this compound as a Lewis acid is demonstrated in various synthetic methodologies, including the synthesis of 1,4-dihydropyridines and the Knoevenagel condensation. jmu.eduorganic-chemistry.org In the synthesis of 1,4-dihydropyridines, for instance, Mg(ClO₄)₂ catalyzes the Michael addition of β-enaminoesters or β-enaminoketones to α,β-unsaturated aldehydes, leading to the desired products in high yields with minimal byproduct formation, outperforming other metal perchlorates like those of zinc and lithium. jmu.edu
The catalytic activity of magnesium compounds is influenced by the counter-anion, with the perchlorate ion often rendering the magnesium center more Lewis acidic and, consequently, a more effective catalyst. sigmaaldrich.com This enhanced acidity is thought to be a key factor in its ability to promote reactions that are sluggish with other catalysts. researchgate.net
Promotion of Cycloaddition Reactions
This compound has proven to be a valuable catalyst in promoting cycloaddition reactions, which are fundamental processes for the construction of cyclic compounds. Its role is particularly notable in the Diels-Alder reaction and the Ferrier glycosylation.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. This compound has been shown to catalyze this reaction, particularly in cases involving electron-rich dienes and electron-poor dienophiles. acs.orgewha.ac.kr Research has indicated that in the Diels-Alder reaction of anthracenes with p-benzoquinone derivatives, the catalytic effect of this compound stems from its ability to facilitate an electron transfer from the diene to the dienophile. acs.org The Mg²⁺ ion coordinates to the p-benzoquinone derivative, increasing its electron-accepting ability and thereby promoting the initial electron transfer that leads to the cycloaddition product. acs.orgewha.ac.kr
Furthermore, this compound has been employed as a Lewis acid catalyst in asymmetric Diels-Alder reactions. For example, the reaction of a chiral 2-oxazolinone as a dienophile can be effectively catalyzed by Mg(ClO₄)₂, resulting in high stereochemical selectivity and yield of the product. The acceleration of the Diels-Alder reaction between 9,10-dimethylanthracene (B165754) and acrylonitrile (B1666552) in the presence of this compound is significantly higher than that observed with lithium perchlorate, highlighting its superior catalytic activity. researchgate.net
Table 1: Effect of Various Catalysts on the Diels-Alder Reaction of 9,10-dimethylanthracene with Acrylonitrile
| Catalyst | Relative Acceleration Factor |
| None | 1 |
| LiClO₄ | 18 |
| Mg(ClO₄)₂ | 160 |
| GaCl₃ | 59,000 |
| Data sourced from a comparative study on salt effects in Diels-Alder reactions. researchgate.net |
The Ferrier glycosylation is a crucial reaction in carbohydrate chemistry for the synthesis of 2,3-unsaturated glycosides. This compound has been identified as a highly efficient and versatile catalyst for this transformation. researchgate.net It effectively promotes the reaction of 3,4,6-tri-O-acetyl-D-glucal with a variety of nucleophiles, including alcohols, thiols, and silyl (B83357) nucleophiles such as trimethylsilyl (B98337) azide, allyltrimethylsilane, and trimethylsilyl cyanide. researchgate.net These reactions proceed smoothly at room temperature in acetonitrile, affording the corresponding 2,3-unsaturated glycosides in excellent yields and with high α-selectivity. researchgate.net The advantages of using this compound in this context include mild reaction conditions, operational simplicity, high yields, and short reaction times, making it an economically viable and practical catalyst. researchgate.net The introduction of the perchlorate salt is believed to enhance the Lewis acidity of the metal, which facilitates the abstraction of the acetoxy group from the glycal donor, thereby promoting the reaction. researchgate.net
Table 2: this compound Catalyzed Ferrier Glycosylation of 3,4,6-tri-O-acetyl-D-glucal
| Nucleophile | Product | Yield (%) | α:β Selectivity |
| Methanol | 2,3-Unsaturated methyl glycoside | 92 | 85:15 |
| Phenol | 2,3-Unsaturated phenyl glycoside | 90 | 90:10 |
| Thiophenol | 2,3-Unsaturated thiophenyl glycoside | 88 | 88:12 |
| Trimethylsilyl azide | 2,3-Unsaturated glycosyl azide | 95 | 92:8 |
| Allyltrimethylsilane | 2,3-Unsaturated allyl glycoside | 94 | 93:7 |
| Trimethylsilyl cyanide | 2,3-Unsaturated glycosyl cyanide | 91 | 91:9 |
| Representative data compiled from studies on Ferrier glycosylation. researchgate.net |
Catalysis in Heteroatom Functionalization
This compound also plays a significant role in reactions that involve the formation of bonds to heteroatoms like nitrogen and phosphorus.
α-Aminophosphonates are important phosphorus analogs of α-amino acids with diverse biological activities. This compound has been reported as an extremely efficient catalyst for their synthesis via the Kabachnik-Fields reaction, a one-pot, three-component reaction of an amine, a carbonyl compound (aldehyde or ketone), and a di- or trialkyl phosphite (B83602). sigmaaldrich.com This reaction often proceeds under solvent-free conditions, affording the desired α-aminophosphonates in high yields and with short reaction times. sigmaaldrich.com The catalytic activity of this compound in this transformation is superior to other metal perchlorates and metal triflates. sigmaaldrich.com It is suggested that the reaction may proceed through a true three-component pathway, where the this compound simultaneously activates the carbonyl compound, the amine, and the phosphite in the transition state, as no intermediate formation of an imine or α-hydroxy phosphonate (B1237965) is typically observed. sigmaaldrich.com
Table 3: this compound Catalyzed Synthesis of α-Aminophosphonates
| Aldehyde/Ketone | Amine | Phosphite | Conditions | Yield (%) |
| Benzaldehyde | Aniline (B41778) | Trimethyl phosphite | Neat, rt, 15 min | 95 |
| 4-Chlorobenzaldehyde | Aniline | Trimethyl phosphite | Neat, rt, 20 min | 96 |
| Cyclohexanone | Aniline | Trimethyl phosphite | Neat, 50°C, 2 h | 85 |
| Acetophenone | Aniline | Trimethyl phosphite | Neat, 80°C, 6 h | 82 |
| Data based on studies of the Kabachnik-Fields reaction. sigmaaldrich.com |
The formation of imines and phenylhydrazones through the condensation of carbonyl compounds with amines and phenylhydrazine, respectively, is a fundamental reaction in organic synthesis. This compound has been established as an efficient catalyst for this process. jmu.eduias.ac.inresearchgate.net It facilitates the reaction at room temperature in short reaction times, leading to high yields of the corresponding imines and phenylhydrazones. jmu.eduias.ac.in A key advantage of using this compound is its effectiveness in promoting the condensation of less electrophilic carbonyl compounds with poorly nucleophilic amines, a transformation that can be challenging with other methods. jmu.eduias.ac.in The Lewis acidic nature of Mg(ClO₄)₂ is crucial for activating the carbonyl group, thereby facilitating the nucleophilic attack by the amine and the subsequent dehydration to form the C=N double bond. researchgate.net
Ring-Opening Reactions of Epoxides with Amines
This compound has been identified as a highly effective catalyst for the ring-opening of epoxides with amines, a crucial reaction for synthesizing β-amino alcohols. researchgate.net These products are valuable building blocks for biologically active compounds and chiral auxiliaries. rsc.org The catalytic process is notable for its efficiency under solvent-free conditions at room temperature. researchgate.net
Research has demonstrated that commercially available this compound can catalyze the reaction between various epoxides and a range of primary and secondary amines. researchgate.net The protocol is particularly effective, even with less nucleophilic amines like diphenylamine. researchgate.net The reaction generally proceeds with high yields and excellent chemo-, regio-, and stereoselectivity. nih.gov
In the case of unsymmetrical epoxides, such as styrene (B11656) oxide, the regioselectivity of the nucleophilic attack is influenced by the nature of the amine. nih.gov Aromatic amines tend to attack the benzylic carbon, while aliphatic amines preferentially attack the terminal carbon of the epoxide ring. nih.gov When compared to other metal perchlorates, this compound is among the effective catalysts for this transformation. rsc.orgnih.gov The general efficiency of metal perchlorates in this reaction highlights the significant role of the perchlorate anion in modulating the catalytic activity of the metal center. nih.gov
Table 1: this compound Catalyzed Ring-Opening of Epoxides with Amines Reaction Conditions: Solvent-free, Room Temperature.
| Epoxide | Amine | Product (β-Amino Alcohol) | Reference |
| Styrene Oxide | Aniline | 2-Anilino-2-phenylethanol | researchgate.net |
| Cyclohexene Oxide | Morpholine | 2-Morpholinocyclohexanol | researchgate.net |
| Propylene (B89431) Oxide | Piperidine | 1-(Piperidin-1-yl)propan-2-ol | researchgate.net |
| Glycidyl Phenyl Ether | Diphenylamine | 1-(Diphenylamino)-3-phenoxypropan-2-ol | researchgate.net |
Acylation of Alcohols
The acylation of alcohols is a fundamental protection strategy in organic synthesis. This compound has proven to be a powerful catalyst for this transformation, enabling the quantitative acylation of a wide array of functionalized alcohols. nih.gov The process is efficient even with trace amounts of the catalyst (as low as 0.1 to 1 mol%), utilizing anhydrides as the acylating agent. nih.gov
A key advantage of this method is its operation under mild, solvent-free conditions at room temperature, which aligns with the principles of green chemistry. nih.gov The reaction times are typically short, and the methodology is effective even for deactivated substrates. nih.gov Furthermore, the catalytic system exhibits excellent chemoselectivity. For instance, in substrates containing both hydroxyl and amino groups, the amino group is preferentially acetylated without any competing C-acylation. nih.gov
Table 2: Acylation of Various Alcohols using Acetic Anhydride Catalyzed by Mg(ClO₄)₂ Reaction Conditions: Solvent-free, Room Temperature.
| Alcohol | Catalyst Loading (mol%) | Time (min) | Yield (%) | Reference |
| Benzyl alcohol | 0.1 | 5 | 98 | nih.gov |
| 1-Octanol | 0.5 | 10 | 97 | nih.gov |
| Cyclohexanol | 0.5 | 10 | 99 | nih.gov |
| Menthol | 1.0 | 20 | 95 | nih.gov |
| 4-Nitrobenzyl alcohol | 0.2 | 8 | 98 | nih.gov |
Catalysis in Multicomponent Reactions
Synthesis of Spiro[4H-pyran-oxindole] Derivatives
This compound serves as an efficient catalyst in the multicomponent synthesis of spiro[4H-pyran-oxindole] derivatives. This class of compounds is of significant interest due to their presence in various biologically active molecules and their application in medicinal chemistry.
A simple and effective method involves a three-component reaction between isatins, a nitrile-containing active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and a 1,3-dicarbonyl compound. The reaction proceeds smoothly in the presence of a catalytic amount of this compound within a 50% aqueous ethanol (B145695) medium. This approach is valued for its operational simplicity, efficiency, and the use of a more environmentally benign solvent system.
Table 3: Three-Component Synthesis of Spiro[4H-pyran-oxindole] Derivatives Catalyzed by Mg(ClO₄)₂
| Isatin Derivative | Active Methylene Cmpd. | 1,3-Dicarbonyl Cmpd. | Yield (%) | Reference |
| Isatin | Malononitrile | Acetylacetone | 92 | |
| N-Methylisatin | Malononitrile | Ethyl acetoacetate | 90 | |
| 5-Bromoisatin | Ethyl cyanoacetate | Acetylacetone | 88 | |
| Isatin | Malononitrile | Dimedone | 94 |
Biginelli Condensation for Tetrahydropyrimidin-2-ones
The Biginelli reaction is a well-known multicomponent condensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which have a wide range of pharmacological properties. The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While a vast number of catalysts have been explored for this transformation, including various Lewis acids and ionic liquids, specific research detailing the use of this compound as the primary catalyst for this reaction is not prominently featured in the literature. However, other perchlorate salts, such as lithium perchlorate (LiClO₄), have been reported to catalyze the Biginelli reaction.
Stereoselective Transformations Catalyzed by this compound (e.g., Cyclopentafullerene Synthesis)
This compound plays a crucial role in promoting stereoselective transformations, most notably in the synthesis of complex fullerene derivatives. Research has shown that Mg(ClO₄)₂ can mediate or co-catalyze the facile, one-step synthesis of rare amino-substituted cyclopentafullerenes.
This transformation involves the reaction offullerene with cinnamaldehydes and amines, promoted by a this compound/ferric perchlorate system under air conditions, affording products in moderate to good yields. A key feature of this method is the high degree of stereoselectivity. When secondary amines are used, N,N-disubstituted cyclopentafullerenes are produced exclusively as cis isomers. In reactions with arylamines, N-monosubstituted cyclopentafullerenes are formed, with a strong preference for the cis isomer as the major product. The resulting N-monosubstituted cyclopentafullerenes can be further functionalized, demonstrating the synthetic utility of this catalytic system.
In a related transformation, this compound alone mediates the reaction offullerene with various aldehydes and triethylamine, again producing cyclopentafullerenes with high stereoselectivity.
Table 4: Mg(ClO₄)₂-Promoted Stereoselective Synthesis of Cyclopentafullerenes
| Fullerene | Aldehyde | Amine | Catalyst System | Major Product Stereochemistry | Reference |
| Fullerene | Cinnamaldehyde | 4-Methylaniline | Mg(ClO₄)₂/Fe(ClO₄)₃ | cis | |
| Fullerene | 4-Chlorocinnamaldehyde | Aniline | Mg(ClO₄)₂/Fe(ClO₄)₃ | cis | |
| Fullerene | Cinnamaldehyde | Pyrrolidine | Mg(ClO₄)₂/Fe(ClO₄)₃ | cis | |
| Fullerene | 4-Bromobenzaldehyde | Triethylamine | Mg(ClO₄)₂ | High |
Role in Polymerization Processes
The role of this compound in polymerization is primarily associated with its use as a dopant to modify the properties of existing polymers rather than as a direct catalyst for polymerization reactions. In fact, for this compound, polymerization is generally considered "not pertinent".
However, studies have investigated the effects of doping polymer blends with this compound. For example, spectroscopic characterization of polyaniline-PVC films doped with Mg(ClO₄)₂ has been conducted. Such studies indicate that the introduction of the dopant leads to the presence of injected charge species within the polymer matrix. This modification of the polymer's electronic structure is crucial for potential applications in fabricating electronic devices. The analysis of these doped materials helps in understanding the structural and property changes, which is essential for developing new conducting polymeric materials.
Magnesium Perchlorate in Advanced Materials Science Applications
Desiccant Technologies and Moisture Management
Optimization of Moisture Absorption Capacity in Desiccant Materials
Anhydrous magnesium perchlorate (B79767) is distinguished by its remarkable moisture absorption capacity, which is several times greater than that of phosphorus pentoxide, another powerful drying agent. gfschemicals.com Research has demonstrated that anhydrous magnesium perchlorate can absorb nearly 60% of its own weight in moisture, a testament to its high efficiency. gfschemicals.com Unlike many other desiccants, it does not become sticky or form channels during use; instead, it contracts in volume as it absorbs moisture. gfschemicals.com
The absorption process involves the formation of various hydrates, with this compound hexahydrate (Mg(ClO₄)₂·6H₂O) being a key form. usra.edu The efficiency of this compound as a desiccant is such that it can effectively dehydrate its own hexahydrate form down to the dihydrate at 150°C, a task at which desiccants like silica (B1680970) gel are practically ineffective at similar temperatures. gfschemicals.com The material's ability to reduce water in gases to approximately 0.7 ppm (v/v) underscores its high dehydration efficiency. nih.gov
The following table provides a comparison of the residual moisture left by various desiccants after drying air at 30.5°C, illustrating the superior performance of anhydrous this compound.
Table 1: Comparative Efficiency of Various Drying Agents
| Desiccant Group | Residual Water (mg H₂O / L of air) | Representative Desiccants |
|---|---|---|
| Group 1 | 0.000 to 0.002 | Anhydrous this compound, Phosphorus Pentoxide, Anhydrous Barium Oxide |
| Group 2 | 0.01 to 0.02 | Potassium Hydroxide (B78521) (Sticks) |
| Group 3 | 0.02 to 0.03 | Silica Gel, this compound Trihydrate |
| Group 4 | 0.1 to 0.3 | Anhydrous Calcium Chloride, Sodium Hydroxide (Sticks), Anhydrous Copper Sulfate |
Data sourced from GFS Chemicals' "DEHYDRATION STUDIES". gfschemicals.com
Regeneration Kinetics and Efficiency of this compound Desiccants
A significant advantage of this compound is that it can be repeatedly recovered and reactivated. gfschemicals.com However, a fundamental principle of desiccants is that the more efficient the drying agent, the more difficult its regeneration. gfschemicals.com The regeneration of this compound requires carefully controlled conditions, specifically high temperatures and vacuum. gfschemicals.com
The process of thermal dehydration from the hexahydrate form occurs in distinct stages. Thermogravimetric analysis reveals endothermic events corresponding to the loss of water molecules to form the tetrahydrate, dihydrate, and finally the anhydrous salt. usra.edu Complete regeneration to the anhydrous state necessitates a final temperature between 204°C and 249°C (400-480°F) under a high vacuum to achieve a satisfactory rate of dehydration. gfschemicals.com The material can also be dried by heating at 220°C under vacuum. wikipedia.org Anhydrous this compound maintains its high dehydration efficiency up to a temperature of 135°C (275°F). gfschemicals.com
The table below details the stages of thermal dehydration of this compound hexahydrate.
Table 2: Thermal Dehydration Stages of this compound Hexahydrate
| Dehydration Stage | Transition | Temperature of Endotherm (°C) |
|---|---|---|
| Stage 1 | Mg(ClO₄)₂·6H₂O → Mg(ClO₄)₂·4H₂O | 130°C |
| Stage 2 | Mg(ClO₄)₂·4H₂O → Mg(ClO₄)₂·2H₂O | 150°C |
| Stage 3 | Mg(ClO₄)₂·2H₂O → Mg(ClO₄)₂ | 230°C |
Data derived from thermogravimetric analysis (TGA-DTA) studies. usra.edu
While it is well-established that the desiccant can be regenerated multiple times, detailed studies on the long-term cycling efficiency and precise regeneration kinetics are not extensively covered in the available literature.
Applications in Gas Purification and Drying Systems
This compound is a superior and widely used drying agent for gas analysis and the purification of gas streams. wikipedia.orggfschemicals.com It is effective for drying inert gases and air. researchgate.net A notable industrial application includes the dehydration of air for the manufacturing of high-pressure tank oxygen. gfschemicals.com
Beyond water removal, this compound has a strong affinity for ammonia, which it absorbs quantitatively at temperatures up to 227°C (440°F). gfschemicals.com This property allows it to be used in gas scrubbing systems to remove ammonia, absorbing up to 50% of its dry weight as fixed ammonia. gfschemicals.com Its high efficiency makes it a reliable choice for use in water traps for sensitive analytical techniques such as Isotope Ratio Mass Spectrometry (IRMS) and Accelerator Mass Spectrometry (AMS) for graphite (B72142) sample preparation. researchgate.netopenrepository.com
Performance with Carrier Bases (e.g., Exfoliated Vermiculite)
To enhance the physical properties and performance of hygroscopic salts, they are often impregnated into porous carrier materials to create composite desiccants. These composites combine the high moisture capacity of the salt with the structural integrity and stability of the carrier matrix. Porous materials like silica gel, activated alumina, and exfoliated vermiculite (B1170534) are common choices for the host matrix. mdpi.com
The principles observed in other composite desiccants, such as those made with lithium chloride or calcium chloride in a silica gel matrix, can be applied to understand the potential of a this compound/vermiculite composite. mdpi.comresearchgate.net Key findings from these studies indicate:
Enhanced Water Sorption: Composite desiccants can exhibit significantly higher moisture uptake compared to the pure carrier material. For example, some silica gel-salt composites outperform pure silica gel by 70% to 120% in terms of cyclic adsorption. mdpi.com
Structural Stability: The carrier base prevents the deliquescent salt from becoming sticky or liquid, maintaining a solid, manageable form factor. gfschemicals.com
Influence of Pore Size: The performance of the composite is affected by the pore structure of the carrier. Mesoporous materials are often more suitable than microporous ones, as very small pores can become blocked by the salt, reducing the sorption rate. researchgate.net
Improved Handling: The composite form offers better mechanical properties and lower flow resistance in gas drying columns compared to the pure powdered salt. nih.gov
While direct research on this compound specifically combined with exfoliated vermiculite is limited in available literature, the demonstrated success of a perlite-based this compound composite suggests that a vermiculite-based version would be a promising material for high-efficiency dehumidification and gas drying applications. nih.gov
Environmental Geochemistry and Abiotic/biotic Transformations
Geochemical Cycling and Distribution in Extraterrestrial Environments (e.g., Martian Regolith)
Magnesium perchlorate (B79767) is a significant component of the Martian regolith, with evidence from various Mars landers and orbiters confirming its widespread distribution. nih.govwikipedia.org The Phoenix Mars lander initially detected perchlorates at concentrations of 0.4 to 0.6 wt% in the north polar region of Mars. quora.com Subsequent missions, including the Curiosity rover at Gale Crater, have corroborated these findings, suggesting a global presence of these salts. nih.govwikipedia.org
These perchlorate salts, including magnesium perchlorate, are highly hygroscopic and have a profound impact on the potential for liquid water on Mars. usra.eduusra.edu They can significantly depress the freezing point of water and absorb atmospheric water vapor to form brines through a process called deliquescence. usra.edu This phenomenon could allow for the existence of liquid water in certain locations on the Martian surface or in the shallow subsurface, despite the planet's extremely low temperatures. usra.edu
Studies on the thermal behavior of this compound hydrates indicate that under Martian surface conditions, the hexahydrate form (Mg(ClO₄)₂·6H₂O) is likely to be the dominant and most stable phase. usra.eduresearchgate.net This hydrated salt represents a significant reservoir of water that could potentially cycle between the regolith and the atmosphere. usra.edu The presence of this compound can also influence the geochemistry of the Martian soil by enhancing the release of metals and phosphorus, particularly in the absence of organic matter. mdpi.com
The origin of Martian perchlorates is thought to be atmospheric, which would be consistent with their higher concentration in the uppermost layers of the soil. quora.com The decomposition of these perchlorates, such as this compound, can release oxygen, a process that has been considered for potential in-situ resource utilization on Mars. quora.comquora.com
Persistence and Mobility in Aqueous Environments
This compound, like other perchlorate salts, is characterized by its high solubility in water. nih.govca.gov This property, combined with its nature as a non-complexing anion, renders it highly mobile in aqueous environments. nih.gov The perchlorate anion (ClO₄⁻) does not readily partition from the aqueous to the gas phase due to its low vapor pressure, nor does it tend to sorb to soils or bioaccumulate. nih.gov
Research on the retention and mobility of perchlorate in various soils and minerals confirms its limited adsorption. rsc.org Studies have shown that when soils are exposed to aqueous solutions of perchlorate, a vast majority of the perchlorate remains in the aqueous phase, often exceeding 90% and in some cases over 99%. rsc.org This high mobility means that the fate of perchlorate in the environment is primarily governed by hydrological and biological factors rather than sorption to soil particles. rsc.org Its persistence in groundwater is a direct consequence of this high mobility and its inherent chemical stability. ca.gov
Abiotic Reactivity and Kinetic Stability in Environmental Systems
Despite being a strong oxidizing agent, the perchlorate anion is kinetically stable and very persistent in the environment under typical ambient conditions. nih.govca.gov This stability arises from the high activation energy required for its reduction. nih.gov The persistence of perchlorate in groundwater is a result of both its chemical stability and its resistance to degradation. ca.gov While it is highly reactive under certain conditions, such as high temperatures, in most environmental systems, it remains relatively inert. usra.edu This kinetic stability contributes to its longevity and widespread presence in contaminated sites.
Biologically Mediated Reduction Pathways
A diverse group of microorganisms, known as dissimilatory (per)chlorate-reducing bacteria (DPRB), can utilize perchlorate as a terminal electron acceptor during anaerobic respiration. mdpi.comresearchgate.net This biological reduction is a highly effective method for the remediation of perchlorate-contaminated water, as it completely and irreversibly transforms perchlorate into innocuous chloride. mdpi.comnih.gov
The process is mediated by a conserved enzymatic pathway. The first step involves the reduction of perchlorate (ClO₄⁻) to chlorate (B79027) (ClO₃⁻) by the enzyme perchlorate reductase (Pcr). mdpi.comasm.org Subsequently, chlorate is reduced to chlorite (B76162) (ClO₂⁻). mdpi.com The chlorite is then rapidly dismutated by the enzyme chlorite dismutase (Cld) into molecular oxygen (O₂) and chloride (Cl⁻). mdpi.comasm.org
The ability of DPRB to reduce perchlorate is influenced by the presence of other electron acceptors. Many of these bacteria can also use nitrate (B79036), which they often preferentially utilize over perchlorate, potentially hindering perchlorate reduction in environments where both are present. nih.gov A variety of electron donors, both organic (e.g., acetate, ethanol) and inorganic (e.g., hydrogen, zero-valent iron), can be used by these bacteria to fuel the reduction process. nih.gov
| Enzyme | Function | Reactant | Product |
| Perchlorate Reductase (Pcr) | Reduces perchlorate to chlorate | Perchlorate (ClO₄⁻) | Chlorate (ClO₃⁻) |
| Chlorite Dismutase (Cld) | Dismutates chlorite to oxygen and chloride | Chlorite (ClO₂⁻) | Oxygen (O₂), Chloride (Cl⁻) |
Phytoremediation offers a plant-based approach to remove perchlorate from contaminated soil and water. nih.goviwaponline.com Several mechanisms are involved in this process, including uptake and phytodegradation, as well as rhizodegradation. researchgate.netdss.go.th
Plants such as willows and cottonwoods have demonstrated the ability to take up perchlorate from water and degrade it. nih.govdss.go.th The uptake and subsequent degradation within the plant tissues (phytodegradation) is generally a slower process. iwaponline.comresearchgate.net A significant portion of the absorbed perchlorate can accumulate in the leaves and branches. dss.go.th
Rhizodegradation, the breakdown of contaminants in the root zone by microbial activity, is often a more rapid and efficient removal process. researchgate.netdss.go.th Studies with willow trees have shown that microorganisms associated with the rhizosphere can effectively degrade perchlorate to chloride. dss.go.th The efficiency of rhizodegradation can be influenced by environmental conditions. For instance, high concentrations of nitrate, a competing terminal electron acceptor for the microbes, can interfere with and slow down the rate of perchlorate degradation. dss.go.thnih.gov Manipulating the root-zone environment, such as by limiting nitrate availability, can optimize rhizodegradation. nih.gov
| Phytoremediation Mechanism | Description | Key Factors |
| Phytodegradation | Uptake of perchlorate by the plant followed by internal degradation. | Plant species, perchlorate concentration. |
| Rhizodegradation | Degradation of perchlorate in the root zone by associated microorganisms. | Microbial activity, presence of competing electron acceptors (e.g., nitrate). |
Influence on Water Structure and Solute Interactions in Environmental Models
This compound is classified as a chaotropic salt, meaning it is a "structure-breaking" solute in aqueous solutions. researchgate.net It disrupts the hydrogen-bonding network of water. whiterose.ac.ukstfc.ac.uk Neutron scattering and nuclear magnetic resonance (NMR) studies have shown that the addition of this compound to water weakens the hydrogen bonds between water molecules. whiterose.ac.ukstfc.ac.uk This effect is so significant that at high concentrations, it can cause a collapse of the second peak of the oxygen-oxygen radial distribution function in water, an effect comparable to applying immense pressure. researchgate.net
The interaction of this compound with other solutes can be complex. In tertiary solutions containing this compound and a kosmotropic (structure-making) solute like trimethylamine (B31210) N-oxide (TMAO), the two solutes have opposing effects on water structure. whiterose.ac.ukstfc.ac.uk While this compound weakens hydrogen bonds, TMAO strengthens them, leading to a partial cancellation of their structural perturbations. whiterose.ac.ukstfc.ac.uk However, both solutes additively slow down the dynamics of water molecules. whiterose.ac.ukstfc.ac.uk Research has quantified that TMAO is approximately 1.54 times more effective at perturbing water structure and dynamics than this compound. stfc.ac.uk This understanding of how this compound influences water structure is crucial for modeling its behavior in environmental and biological systems, both on Earth and in extraterrestrial contexts like Mars. researchgate.netstfc.ac.uk
Impact on Metal and Nutrient Mobilization in Geo-simulants
Research utilizing Martian regolith simulants has demonstrated that the presence of this compound can significantly enhance the mobilization of various metals and nutrients. mdpi.com Studies on a Gusev Crater simulant, a synthetic representation of Martian soil, have shown a notable increase in the release of certain elements when this compound is present, a phenomenon not observed to the same extent in organic potting soils. mdpi.com This suggests that the geochemical interactions are particularly pronounced in environments lacking significant organic matter. mdpi.com
The pretreatment of Martian regolith simulants to remove toxic perchlorate ions has been observed to inadvertently strip away bioavailable nutrients essential for plant growth. digitellinc.com Subsequent attempts to extract the remaining, more strongly bound nutrients have been made using various chemical solutions. digitellinc.com These findings underscore the dual role of perchlorate in both posing a toxicity risk and influencing the availability of essential elements. mdpi.comdigitellinc.com
The thermal decomposition of this compound is a significant abiotic transformation process. When heated, it breaks down, and in the presence of organic carbon in Mars-like soils, it can decompose the organics into water and carbon dioxide, with some chlorination of the remaining organic molecules. researchgate.net The presence of iron phases, as found in the Gale Crater on Mars, can catalyze this decomposition, lowering the temperature at which oxygen and chlorine species are released. usra.edu
From a biotic perspective, numerous microorganisms are capable of reducing perchlorate, using it as an electron acceptor in their metabolism. nih.govresearchgate.net This process, known as perchlorate respiration, has been observed in various terrestrial environments and is a key pathway for the natural attenuation of perchlorate contamination. nih.govnih.gov Studies have shown that bacteria can utilize a range of electron donors, including organic compounds produced by plant roots, to drive perchlorate degradation. uiowa.edu In the context of Martian geo-simulants, the presence of this compound has been shown to induce stress responses in bacteria, such as the formation of cell clusters and the production of an extracellular matrix. biorxiv.org
The following table details the geochemical changes observed in a Martian regolith simulant with and without the addition of this compound, based on research findings.
| Element/Compound | Concentration in Simulant without Perchlorate (ppm) | Concentration in Simulant with 1 wt.% this compound (ppm) | Percent Change |
| Phosphorus (P) | 1300 | 1500 | +15.4% |
| Sulfur (S) | 100 | 200 | +100% |
| Calcium (Ca) | 41000 | 44000 | +7.3% |
| Iron (Fe) | 73100 | 75200 | +2.9% |
| Potassium (K) | 500 | 600 | +20% |
| Sodium (Na) | 19500 | 20200 | +3.6% |
Table 1. Geochemical analysis of a Martian regolith simulant showing the impact of this compound on the concentration of various elements. Data sourced from studies on Gusev Crater simulants. mdpi.com
Advanced Analytical Methodologies for Perchlorate Quantification and Speciation
Chromatographic Techniques
Chromatography, a cornerstone of analytical chemistry, provides powerful tools for separating perchlorate (B79767) from other ions prior to detection.
Ion Chromatography (IC) with Suppressed Conductivity Detection
Ion chromatography (IC) with suppressed conductivity detection is a widely recognized and effective method for determining perchlorate concentrations, especially in aqueous samples like drinking water. thermofisher.comchromatographyonline.com The fundamental principle involves separating ions on a specialized column followed by a suppressor that reduces the background conductivity of the eluent, thereby enhancing the signal of the analyte ions.
Several standardized methods, including U.S. EPA Methods 314.0, 314.1, and 314.2, are based on this technique. thermofisher.com These methods can achieve low detection limits, with Method 314.1 reporting a method detection limit (MDL) of 0.03 μg/L. thermofisher.com The use of high-resolution columns, such as the Dionex IonPac AS16-4μm, can improve peak efficiency and sample throughput. analysis.rs For instance, an updated method using a 2 mm Dionex IonPac AS16 column achieved a single-operator MDL of 0.10 μg/L in a high-ionic-strength water sample. thermofisher.com
The performance of IC with suppressed conductivity can be affected by the sample matrix. High concentrations of other anions like chloride, sulfate, and carbonate can interfere with perchlorate detection. analysis.rsthermofisher.com To mitigate these matrix effects, sample pretreatment techniques such as the use of OnGuard cartridges can be employed to remove interfering ions. thermofisher.com
Table 1: Comparison of IC Methods for Perchlorate Analysis
| Method/Study | Column | Detection Limit (MDL) | Matrix | Key Features |
| U.S. EPA Method 314.0 | Dionex IonPac AS16 4 mm | 0.53 μg/L | Drinking Water | Standard method with suppressed conductivity detection. thermofisher.comanalysis.rs |
| U.S. EPA Method 314.1 | Preconcentration column and 2-mm primary column | 0.03 μg/L | Drinking Water | Uses a preconcentration step to trap perchlorate and a confirmatory column to minimize false positives. thermofisher.com |
| Application Update 148 (Thermo Scientific) | Not specified | 0.2 μg/L | Drinking Water | Updated method with an improved suppressor. analysis.rs |
| Application Note (Thermo Scientific) | 2 mm Dionex IonPac AS16 | 0.10 μg/L | High-Ionic-Strength Water | Utilizes a 2 mm column for increased sensitivity. thermofisher.com |
| High-Resolution Column Study | Dionex IonPac AS16-4μm 2 mm | 0.062 μg/L | Drinking Water | Higher peak efficiency and improved throughput. analysis.rs |
Multidimensional IC Approaches for Complex Matrices
For samples with particularly complex and high-ionic-strength matrices, multidimensional ion chromatography (2D-IC) offers significant advantages. thermofisher.comnih.gov This technique involves an initial separation in the first dimension, where a specific fraction containing the perchlorate is "heart-cut" and transferred to a second, often different, analytical column for further separation and detection. nih.govnih.gov
This approach provides on-line matrix elimination, leading to increased sensitivity and the reduction of false positives. thermofisher.com EPA Method 314.2 was specifically developed for analyzing perchlorate in high-ionic-strength samples using a 2D-IC method. thermofisher.com By using columns with different selectivities in each dimension, the separation of perchlorate from interfering ions is greatly enhanced. nih.gov For instance, a 2D-IC method using a 4mm column in the first dimension and a 2mm column in the second achieved excellent sensitivities for perchlorate in the low µg/L range in the presence of high concentrations of matrix ions. nih.gov The development of capillary IC in a 2D format has further pushed detection limits into the parts-per-trillion (ppt) range. thermofisher.com
For high-salinity water samples, an automated IC system with online preconcentration and pre-elution of less strongly held ions has proven effective. nih.gov This method demonstrated a low limit of detection (LOD) of 0.77 µg/L for a 2-mL sample, with 92% recovery of perchlorate even in a sample with high conductivity. nih.gov
Spectrometric and Spectroscopic Methods
Spectrometric and spectroscopic techniques provide alternative and often complementary approaches for the quantification and characterization of magnesium perchlorate.
Mass Spectrometry (MS) Coupled with Electrospray Ionization (ESI)
The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly with an electrospray ionization (ESI) source, has become a powerful tool for perchlorate analysis. ESI-MS/MS (tandem mass spectrometry) offers high selectivity and sensitivity, allowing for the detection of perchlorate at very low concentrations. acs.orgelsevierpure.com
In this method, the perchlorate anion (ClO₄⁻) is selectively monitored. acs.org The use of MS/MS, monitoring the transition from ClO₄⁻ to ClO₃⁻, provides a high degree of specificity, which helps to eliminate interferences that can be problematic in IC with conductivity detection. acs.org This technique has been successfully applied to the analysis of perchlorate in groundwater, achieving a detection limit of 0.5 μg/L. acs.orgelsevierpure.com
LC-MS/MS methods have been developed for various matrices, including water and soil, with aqueous method detection limits as low as 0.05 µg/L. nih.gov The use of a stable isotope-labeled internal standard, such as ¹⁸O-labeled perchlorate, can improve the accuracy and precision of quantification. thermofisher.com The selectivity of MS detection allows for the analysis of samples with high ionic strength without significant suppression effects. nih.gov For instance, one study showed that the analysis of perchlorate in fish extracts was more effective with IC-ESI-MS compared to IC with suppressed conductivity detection due to reduced interference from the biological matrix. nih.gov
Table 2: Performance of ESI-MS/MS for Perchlorate Analysis
| Study/Method | Matrix | Detection Limit | Key Findings |
| ESI/MS/MS Method acs.orgelsevierpure.com | Groundwater | 0.5 μg/L | Rapid, accurate, and reproducible with high specificity. acs.orgelsevierpure.com |
| LC/MS/MS Method nih.gov | Water | 0.05 μg/L | Effective for production laboratory analysis with minimal ionization suppression. nih.gov |
| LC/MS/MS with Varian 1200L ingenieria-analitica.com | Water and Produce | 14 ppt | Fast, robust, and highly sensitive method. ingenieria-analitica.com |
| IC-ESI-MS of Fish Extracts nih.gov | Fish Homogenates | Not specified | Superior performance compared to IC-SCD in complex biological matrices. nih.gov |
Thermal and Evolved Gas Analysis (TEGA) for Decomposition Product Identification
Thermal and Evolved Gas Analysis (TEGA) is a technique used to identify the gaseous products released from a substance as it is heated. This method has been particularly relevant in the context of planetary science, specifically for analyzing soil samples on Mars. usra.edunasa.gov
When this compound is heated, it decomposes, releasing oxygen and various chlorine-containing species. usra.edu Laboratory studies simulating the TEGA instrument on the Phoenix Mars Lander have shown that the thermal decomposition of this compound hexahydrate (Mg(ClO₄)₂·6H₂O) begins with the evolution of water at onset temperatures of 85°C, 155°C, and 195°C. usra.edu A strong exothermic reaction occurs at an onset temperature of 435°C, corresponding to the release of oxygen (O₂) and chlorine species. usra.edu The primary chlorine species evolved is hydrogen chloride (HCl), with smaller amounts of chlorine gas (Cl₂). usra.edu
The presence of other materials in the sample, such as the nickel from which the TEGA ovens were made, can affect the decomposition profile. usra.edu When nickel was added to the this compound sample, the exothermic peak around 435°C was less defined, and no chlorine species were evolved at that temperature, likely due to reactions with the nickel. usra.edu These findings support the interpretation that the oxygen detected by the TEGA instrument on Mars was from the decomposition of a perchlorate salt. usra.edunasa.gov
Table 3: Decomposition Products of this compound via TEGA-like Analysis
| Temperature Onset | Event | Evolved Species |
| 85°C | Endothermic | H₂O usra.edu |
| 155°C | Endothermic | H₂O usra.edu |
| 195°C | Endothermic | H₂O usra.edu |
| 435°C | Exothermic | O₂, HCl, Cl₂ usra.edu |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. acs.orgacs.org
In the context of perchlorates, XPS can be used to study the chemical environment of the chlorine and oxygen atoms, providing information about the oxidation state. Studies on polyaniline perchlorates have utilized XPS to differentiate between different nitrogen species (polarons and bipolarons) based on their binding energies. rsc.orgrsc.org While these studies focused on the polymer, the principles are applicable to the analysis of the perchlorate anion itself.
For this compound, XPS analysis would involve irradiating the sample with X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material. The binding energy of the core-level electrons (e.g., Cl 2p and O 1s) can be used to confirm the presence of the perchlorate ion and its oxidation state. This technique is particularly useful for characterizing the surface of solid samples.
Electrochemical and Electrophoretic Techniques
Electrochemical and electrophoretic methods provide powerful tools for the analysis of ionic species like perchlorate. They are valued for their efficiency, sensitivity, and the relatively low cost of instrumentation compared to mass spectrometry-based methods.
Capillary Electrophoresis (CE) and its miniaturized counterpart, Microchip Electrophoresis (MCE), have emerged as effective techniques for the rapid and sensitive determination of perchlorate in various matrices, particularly in aqueous samples.
Microchip Capillary Electrophoresis (MCE) offers significant advantages, including drastically reduced analysis times, portability for in-field monitoring, and minimal sample and reagent consumption. acs.orgacs.org MCE systems developed for perchlorate detection often employ contact conductivity detection. acs.orgnih.gov A key aspect of this methodology is the optimization of the separation chemistry to resolve the perchlorate anion from other more abundant ions commonly found in water, such as chloride, nitrate (B79036), and sulfate. dtic.mil This is frequently achieved by incorporating zwitterionic, sulfobetaine (B10348) surfactants into the background electrolyte. acs.orgnih.gov Surfactants like N-hexadecyl-N,N-dimethyl-3-ammonio-1-propane sulfonate (HDAPS) and N-tetradecyl-N,N-dimethyl-3-ammonio-1-propane sulfonate (TDAPS) have proven effective in achieving high resolution. acs.orgnih.gov These MCE systems are capable of reaching detection limits at the parts-per-billion (ppb) level, which is suitable for environmental monitoring. nih.govdtic.mil For instance, a reported MCE method achieved a limit of detection (LOD) of 3.4 ± 1.8 ppb for perchlorate in standards and 5.6 ± 1.7 ppb in drinking water samples. acs.orgnih.gov Another study demonstrated the separation of chloride, chlorate (B79027), and perchlorate within 35 seconds using a PDMS microchip with indirect amperometric detection, achieving detection limits in the low micromolar range. nih.gov
Capillary Zone Electrophoresis (CZE), a fundamental mode of CE, has also been highly refined for trace perchlorate analysis. To enhance sensitivity and handle complex matrices like drinking water, CZE is often coupled with isotachophoresis for in-line sample cleanup and preconcentration. nih.govresearchgate.net This approach uses a column coupling technology, combining capillaries of different diameters to focus the analyte and remove interfering macro-components. nih.govresearchgate.net The use of acidic electrolytes helps to eliminate interference from weak acids, and the addition of polymers like polyvinylpyrrolidone (B124986) to the electrolyte has been shown to improve the resolution of perchlorate from other anions. nih.gov This methodology is characterized by excellent repeatability, with relative standard deviations for migration time being less than 0.2%. nih.gov A limit of quantitation (LOQ) for perchlorate in drinking water as low as 1.25 µg/L (1.25 ppb) has been achieved with this technique. nih.govresearchgate.net
The table below summarizes the performance of selected electrophoretic techniques for perchlorate analysis.
| Technique | Key Separation Agents/Conditions | Matrix | Limit of Detection (LOD) / Quantitation (LOQ) | Analysis Time |
| Microchip Electrophoresis (MCE) | Zwitterionic Surfactants (HDAPS, TDAPS) | Drinking Water | 5.6 ppb (LOD) nih.gov | ~15-30 times shorter than IC acs.org |
| Microchip Electrophoresis (MCE) | 15 mM MES + L-His Buffer (pH 6.12) | Standard Solution | 2.8 µM (LOD) nih.gov | < 35 seconds nih.gov |
| Capillary Zone Electrophoresis (CZE) | Isotachophoresis Cleanup, Polyvinylpyrrolidone | Drinking Water | 1.25 µg/L (LOQ) nih.gov | N/A |
Characterization of Material Incorporating this compound
When this compound is incorporated into other materials, either as a component in a mixture or as a functional additive, a detailed characterization of the resulting material's morphology, microstructure, and elemental composition is essential. Techniques such as Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) are indispensable for this purpose.
Scanning Electron Microscopy (SEM) for Morphological and Microstructural Analysis
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a material's surface topography and microstructure. When analyzing materials that contain this compound, SEM can provide critical information on particle size, shape (morphology), and distribution.
For example, in studies simulating Martian soil, where this compound is a known component, SEM would be used to examine the texture of the soil simulant and the morphology of the perchlorate salt crystals within the mineral matrix. nasa.gov In other applications, if this compound were used as a catalyst or additive, SEM could reveal how it is dispersed and integrated into the host material. For instance, analysis of a poly(3,4-ethylenedioxythiophene) perchlorate (PEDOT:ClO₄) film by SEM revealed an irregular globular film structure, showing how the presence of the perchlorate counterion influences the morphology. acs.org Similarly, SEM analysis of magnesium-containing materials like magnesium ferrites has been used to observe how particle size and surface structure change under different processing conditions. researchgate.net This type of analysis would be directly applicable to characterizing a composite material containing this compound, revealing details about its surface porosity and crystal structure. researchgate.net
Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping
Energy Dispersive X-ray Spectroscopy (EDS, also known as EDX) is an analytical technique that is almost always coupled with SEM. It is used to perform elemental analysis or chemical characterization of a sample. wikipedia.org The fundamental principle involves an electron beam from the SEM exciting electrons in the sample, causing the emission of characteristic X-rays. wikipedia.orgcarleton.edu Since each element has a unique atomic structure, it produces a unique set of X-ray peaks, allowing for the identification of the elements present in the sample. wikipedia.org
When analyzing a material incorporating this compound, EDS provides an elemental "fingerprint" of the area being imaged by the SEM. An EDS spectrum would show distinct peaks corresponding to Magnesium (Mg), Chlorine (Cl), and Oxygen (O), confirming the presence of this compound. govinfo.gov
Furthermore, EDS can be used to create elemental maps, which show the spatial distribution of each element across the sample's surface. In a mixture containing this compound particles within a matrix (such as silica), EDS mapping could visually distinguish the perchlorate particles from the surrounding material by showing concentrated areas of Mg and Cl. nasa.gov This is a common practice in materials science, as demonstrated in the characterization of cerium-based metal-organic frameworks, where EDS was used to obtain information about the elemental composition and distribution. acs.org This capability is crucial for understanding the homogeneity of the mixture and ensuring the this compound is distributed as intended.
Q & A
Q. How is magnesium perchlorate employed as a desiccant in isotopic analysis, and what methodological precautions are required?
this compound is widely used to remove moisture from gas streams in isotopic analysis systems, such as those coupled with elemental analyzers for CNS (carbon, nitrogen, sulfur) or nitrous oxide isotope measurements. Its hygroscopic properties ensure dry conditions critical for accurate mass spectrometry. Researchers must pre-dry the compound at 250°C to eliminate absorbed water before use and replace it regularly to avoid saturation . Contamination risks necessitate using high-purity grades (e.g., ACS Reagent) and verifying chloride ion absence via titration or ion chromatography .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Due to its classification as a Particularly Hazardous Substance (PHS), researchers must:
- Complete chemical safety training (e.g., "Managing Laboratory Chemicals") and review SDS documentation .
- Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation of dust.
- Store in airtight containers away from organic materials to prevent fire risks .
- Dispose of waste via certified hazardous waste services to mitigate environmental contamination .
Advanced Research Questions
Q. How does this compound’s thermal stability influence experimental design in high-temperature applications?
this compound decomposes at ~250°C, releasing oxygen and chlorine gases, which can interfere with reaction pathways. In studies requiring elevated temperatures (e.g., propellant research or Mars soil simulations), researchers must:
Q. Table 1: Decomposition Characteristics
| Decomposition Temperature | 250°C |
| Heat of Formation | -568.90 kJ/mol |
| Key Byproducts | O₂, Cl₂, MgO |
| Stabilization Methods | Inert atmospheres, controlled heating rates |
Sources:
Q. What methodologies mitigate perchlorate interference in aqueous environmental or biological analyses?
Perchlorate ions (ClO₄⁻) compete with iodide uptake in thyroid studies and complicate chloride detection. Effective strategies include:
- Ion Chromatography-Tandem Mass Spectrometry (IC-MS): Separates ClO₄⁻ from Cl⁻ with a detection limit of 0.05 µg/L .
- Biodegradation: Use perchlorate-reducing bacteria (e.g., Dechloromonas) in bioreactors to break down ClO₄⁻ .
- Membrane Filtration: Nanofiltration membranes reject >90% of perchlorate ions in water samples .
Q. How does this compound’s presence in Martian soil inform astrobiological research?
The Phoenix Mars Lander identified this compound in Martian soil, suggesting past liquid water activity. Researchers simulate Martian conditions by:
Q. How can contradictions in reported decomposition temperatures be resolved?
Discrepancies arise from doping agents or heating rates. For example:
Q. What recrystallization protocols ensure high-purity this compound for sensitive analyses?
To remove organic contaminants (e.g., ether-soluble impurities):
Dissolve Mg(ClO₄)₂ in distilled water at 60°C.
Filter through a 0.22 µm membrane.
Recrystallize by cooling to 4°C, then wash crystals with anhydrous ethanol .
Q. Key Considerations for Researchers
- Analytical Cross-Verification: Combine IC-MS with spectrophotometry (e.g., ferrous sulfate methods) to quantify perchlorate in complex matrices .
- Environmental Compliance: Adhere to EPA Method 314.0 for perchlorate detection in water to meet regulatory standards .
- Mars Simulation Best Practices: Use CO₂-rich atmospheres and UV exposure to replicate Martian surface conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
